molecular formula C11H9F3N2O2S B1407122 Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 1357943-66-8

Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B1407122
CAS No.: 1357943-66-8
M. Wt: 290.26 g/mol
InChI Key: ORUKRKABFKJJFR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanothioacetamide with suitable aldehydes or ketones in the presence of a base like sodium hydroxide can yield the thieno[3,2-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets .

Properties

IUPAC Name

ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c1-2-18-10(17)9-7(15)8-6(19-9)3-5(4-16-8)11(12,13)14/h3-4H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUKRKABFKJJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
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Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
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Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
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Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
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Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

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